2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol
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Overview
Description
2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol It is known for its unique structure, which includes a carbazole moiety and an ethanolamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol typically involves the condensation of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carbaldehyde with ethanolamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2,3,4,9-tetrahydro-1H-carbazole: A precursor in the synthesis of the compound.
Ethanolamine: Another precursor used in the synthesis.
Carbazole derivatives: Compounds with similar structures but different functional groups.
Uniqueness
2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol is unique due to its specific combination of a carbazole moiety and an ethanolamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
110951-48-9 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-[(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]ethanol |
InChI |
InChI=1S/C15H18N2O/c1-10-5-6-13-12(9-10)11-3-2-4-14(15(11)17-13)16-7-8-18/h5-6,9,17-18H,2-4,7-8H2,1H3 |
InChI Key |
IAKCKZCAKWFVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3=NCCO |
Origin of Product |
United States |
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